molecular formula C20H24N6O4S B11307295 3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide

Cat. No.: B11307295
M. Wt: 444.5 g/mol
InChI Key: WQHKNGCHIQRYNG-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)isoxazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N6O4S

Molecular Weight

444.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C20H24N6O4S/c1-13-20(14(2)30-24-13)31(27,28)25-17-6-4-16(5-7-17)23-18-12-19(22-15(3)21-18)26-8-10-29-11-9-26/h4-7,12,25H,8-11H2,1-3H3,(H,21,22,23)

InChI Key

WQHKNGCHIQRYNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCOCC4

Origin of Product

United States

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